N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide
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Overview
Description
N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a triazole ring. These structural components are known for their diverse biological activities and are often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition steps and continuous flow reactors for the condensation reactions. Solvent selection and purification methods such as recrystallization or chromatography would be crucial to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups results in amines .
Scientific Research Applications
N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and antiviral activities.
Pyrrolidine derivatives: Often used in pharmaceuticals for their biological activity.
Triazole derivatives: Widely studied for their antifungal and anticancer properties.
Uniqueness
N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-3-14-5-4-6-15(9-14)10-17-12-22-20(28-17)23-19(27)18-13(2)26(25-24-18)16-7-8-21-11-16/h4-6,9,12,16,21H,3,7-8,10-11H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSCDBKIIZMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(N(N=N3)C4CCNC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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